1-(2,5-二氯苯基)乙醇

描述

Synthesis Analysis

The synthesis of chlorophenyl ethanol derivatives typically involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature and reduction at elevated temperatures, achieving yields over 95% (Yang Lirong, 2007). This method highlights the general approach towards synthesizing chlorophenyl ethanol derivatives, including 1-(2,5-Dichlorophenyl)ethanol.

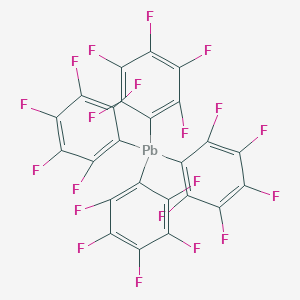

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives has been extensively analyzed through techniques such as NMR, MS, and X-ray crystallography. These studies provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Chlorophenyl ethanol derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the presence of chlorophenyl groups, which can undergo substitution reactions, enhancing the compound's utility in organic synthesis. Additionally, enzymatic processes have been developed for the preparation of chiral chlorophenyl ethanol derivatives, showcasing their importance in the synthesis of bioactive molecules (Xiang Guo et al., 2017).

科学研究应用

替代燃料和排放

对生物醇(如乙醇)作为火花点火 (SI) 发动机的替代燃料的研究表明了减少废气排放的潜力。在不同操作条件下比较乙醇-汽油和甲醇-汽油混合率的研究发现,乙醇混合物在降低排放、提高发动机功率和扭矩输出方面提供了更多好处,尤其是在低发动机转速下 (Yusuf & Inambao, 2018)。

木质纤维素材料的乙醇生产

乙醇生产被认为是一种重要的替代能源,可以利用 Parthenium hysterophorus 等木质纤维素材料进行生物转化。研究强调了此类材料在乙醇生产中的潜力,包括水解、糖化和发酵等工艺,突出了优化方法以从这些资源中获得更高乙醇产率的必要性 (Swati 等人,2013)。

有机氯化合物的环境影响

对氯酚(包括 2,4-二氯酚)的全面审查评估了它们对哺乳动物和水生生物的中等毒性作用,长期接触后具有相当大的毒性。研究表明,虽然预计生物蓄积很低,但这些化合物在环境中的持久性可能会有所不同,表明其环境影响的复杂性 (Krijgsheld & Gen, 1986)。

生物乙醇用于制氢

生物乙醇的重整为氢气生产提供了一种有希望的方法,氢气是一种可再生能源载体。研究强调了催化剂和操作条件在乙醇重整过程中的重要性,并讨论了 Rh 和 Ni 作为制氢有效催化剂的潜力。这项研究强调了催化剂载体和制备在提高乙醇蒸汽重整催化剂活性中的作用 (Ni 等人,2007)。

反应器微生物组的链延伸

在厌氧条件下使用乙醇作为电子供体和微生物联合体的链延伸工艺正在开发,用于生产中链羧酸盐,例如正己酸和辛酸。该技术旨在将有机生物质或废物有效地转化为有价值的生化物质,强调了跨学科方法对于理解微生物途径和优化生产过程的必要性 (Angenent 等人,2016)。

安全和危害

“1-(2,5-Dichlorophenyl)ethanol” is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

未来方向

作用机制

Target of Action

It’s known that this compound is used for research purposes

Mode of Action

The mode of action of 1-(2,5-Dichlorophenyl)ethanol is not well-documented. The compound’s interaction with its targets and the resulting changes are yet to be fully understood. It’s important to note that the compound’s mode of action could be influenced by its chemical structure and properties .

Biochemical Pathways

It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may play a role in certain biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s known that the compound is used for research purposes

Result of Action

It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may have certain effects at the molecular and cellular level.

属性

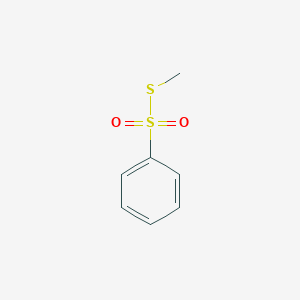

IUPAC Name |

1-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMKUSDLLGKMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289016 | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1475-12-3 | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1475-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。